8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline
Description
8-{[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline is a heterocyclic compound featuring a quinoline core linked via an ether oxygen to a piperidine ring. The piperidine is further functionalized with a 1,3-benzothiazole-2-carbonyl group. This structure combines the planar aromatic quinoline system with the conformational flexibility of piperidine and the electron-deficient benzothiazole moiety, making it a candidate for diverse biological applications, including kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-22(21-24-17-7-1-2-9-19(17)28-21)25-13-10-16(11-14-25)27-18-8-3-5-15-6-4-12-23-20(15)18/h1-9,12,16H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWLUVMFEDYYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Target Compound Assembly
The target molecule comprises three structural domains:
- Quinoline core with an ether-linked piperidine at position 8.
- Piperidine-4-ol serving as the bridging moiety.
- 1,3-Benzothiazole-2-carbonyl group acylated to the piperidine nitrogen.
Two primary synthetic routes dominate the literature, leveraging nucleophilic substitution, Mitsunobu coupling, and acyl transfer reactions.
Route 1: Sequential Functionalization of Quinoline
Synthesis of 8-Hydroxyquinoline Derivatives
The foundational step involves introducing a hydroxyl group at position 8 of quinoline. While 8-hydroxyquinoline is commercially available, derivatives with activated leaving groups (e.g., chloro, tosyl) are often prepared for subsequent substitutions. For example:
- Chlorination : Treatment of 8-hydroxyquinoline with phosphorus oxychloride (POCl₃) yields 8-chloroquinoline.
- Tosylation : Reaction with toluenesulfonyl chloride (TsCl) in pyridine generates 8-tosyloxyquinoline, enhancing electrophilicity for nucleophilic attack.
Piperidine-4-ol Coupling via Nucleophilic Substitution
Piperidine-4-ol is reacted with activated quinoline derivatives under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the piperidine hydroxyl, forming an alkoxide that displaces the leaving group on quinoline:
$$
\text{8-X-quinoline} + \text{piperidine-4-ol} \xrightarrow{\text{Base}} \text{8-(piperidin-4-yloxy)quinoline} + \text{HX}
$$
Optimization Insight : Reactions in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours achieve yields of 65–80%.
Route 2: Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers regioselective ether synthesis under milder conditions, avoiding harsh bases:
$$
\text{8-Hydroxyquinoline} + \text{piperidine-4-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{8-(piperidin-4-yloxy)quinoline}
$$
Key Advantages :
Acylation of Piperidine with 1,3-Benzothiazole-2-Carbonyl Chloride
The final step involves acylating the piperidine nitrogen. 1,3-Benzothiazole-2-carbonyl chloride is prepared via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid:
$$
\text{1,3-Benzothiazole-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{1,3-benzothiazole-2-carbonyl chloride}
$$
Subsequent acylation proceeds in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$
\text{8-(piperidin-4-yloxy)quinoline} + \text{1,3-benzothiazole-2-carbonyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$
Reaction Conditions :
Optimization of Critical Reaction Parameters
Solvent and Catalyst Selection
Temperature and Time Dependence
Analytical Characterization and Validation
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Nucleophilic Substitution) | Route 2 (Mitsunobu) |
|---|---|---|
| Yield | 65–80% | 85–90% |
| Reaction Time | 12–24 hours | 4–6 hours |
| Stereocontrol | Limited | High |
| Scalability | Moderate | Challenging (DEAD cost) |
Chemical Reactions Analysis
Types of Reactions
8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline and benzothiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide, while reduction can yield the corresponding dihydroquinoline derivative.
Scientific Research Applications
8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Quinoline Core
8-{[1-(Thiophene-2-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 2034277-29-5)
- Structure : Replaces benzothiazole with a thiophene-2-carbonyl group.
- Key Differences : Thiophene is less electron-withdrawing than benzothiazole, which may reduce binding affinity to targets requiring strong electronic interactions.
- Synthesis : Likely involves acylation of piperidine with thiophene-2-carbonyl chloride, similar to methods in .
- Applications : Thiophene derivatives are common in materials science, but biological activity data are unspecified .
8-(2-(Piperidin-4-yl)ethoxy)quinoline Hydrochloride
- Structure : Simplifies the substituent to an ethoxy linker without a carbonyl or benzothiazole.
- Synthesis : Prepared via nucleophilic substitution, as in .
3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline (8b)
- Structure: Introduces a sulfonyl group and methylpiperidine-amino substituent.
- Key Differences: Sulfonyl groups enhance polarity, which may improve solubility but reduce membrane permeability. The methylpiperidine-amino linkage alters basicity compared to the target compound’s acylated piperidine.
- Biological Activity: Similar piperidine-amino quinolines show analgesic and anti-inflammatory effects (e.g., ).
Analogues with Alternative Heterocycles
Benzothiazole-Containing Pyrrolo[1,2-a]quinolines
- Structure: Pyrroloquinoline fused with benzothiazole via cycloaddition ().
- Key Differences : The fused pyrrolidine ring restricts conformational flexibility compared to the piperidine-ether linkage. Benzothiazole positioning may influence π-stacking in biological targets.
- Applications : Used in nitrogen ylide reactions for drug discovery .
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline
- Structure: Piperidine directly attached to quinoline with a thiophene substituent.
- Key Differences : Lacking the ether and carbonyl linkages, this compound has reduced steric bulk and altered electronic properties.
- Synthesis : Likely involves nucleophilic aromatic substitution, as in .
Physicochemical and Spectroscopic Comparisons
Biological Activity
The compound 8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline represents a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The structural formula of this compound can be depicted as follows:
This compound features a quinoline backbone substituted with a piperidine moiety linked to a benzothiazole carbonyl group. The presence of these functional groups is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. Specifically, compounds featuring the benzothiazole structure have shown promising activity against various bacterial strains. For instance, derivatives with an 8-hydroxyquinoline moiety demonstrated enhanced antibacterial effects compared to their naphthalenic counterparts. The mechanism appears to involve inhibition of key bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication and transcription .
| Compound | Zone of Inhibition (mm) | Reference |
|---|---|---|
| 8-Hydroxyquinoline Derivative | 15.5 - 17.6 | |
| Ciprofloxacin (Control) | 22.3 - 24.1 |
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and renal cancer cells. The proposed mechanism involves the inhibition of sirtuins, which play a role in cellular aging and cancer progression .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A498 (Renal Cancer) | 12.5 | Benzothiazole Derivative |
| MDA-MB-468 (Breast Cancer) | 15.0 | Benzothiazole Derivative |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of nitric oxide in lipopolysaccharide-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives revealed that modifications at the quinoline position significantly increased antibacterial potency against both Gram-positive and Gram-negative bacteria.
- Anticancer Mechanism Exploration : Research involving structure-activity relationship (SAR) analysis demonstrated that the introduction of specific substituents on the benzothiazole ring could enhance anticancer activity through improved binding affinity to target proteins involved in tumor growth.
Q & A
Basic: What are the recommended synthetic routes for 8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline?
Methodological Answer:
The synthesis typically involves coupling a piperidin-4-yloxyquinoline intermediate with 1,3-benzothiazole-2-carbonyl chloride. Key steps include:
- Step 1: Reacting 8-hydroxyquinoline with a suitably protected piperidin-4-yl derivative (e.g., tosylate or mesylate) under basic conditions (e.g., KCO/DMF) to form the ether linkage .
- Step 2: Deprotection of the piperidine nitrogen, followed by acylation with 1,3-benzothiazole-2-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
- Purification: Column chromatography on silica gel or alumina with gradients of ethyl acetate/hexane is recommended for isolating the final product .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: H and C NMR are used to confirm connectivity. For example, the benzothiazole carbonyl signal appears at ~165–170 ppm in C NMR, while the piperidin-4-yloxy group shows distinct splitting patterns in H NMR .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode validates the molecular formula (e.g., [M+H] with <2 ppm error) .
- IR Spectroscopy: Stretching vibrations for the carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) groups confirm functional groups .
Basic: What assays are used to evaluate its antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution per CLSI guidelines .
- Time-Kill Assays: Monitor bactericidal/fungicidal effects over 24 hours at 2× MIC .
Advanced: How does the compound’s stability vary under oxidative or thermal conditions?
Methodological Answer:
- Oxidative Stability: Expose to HO/Fe (Fenton’s reagent) or air-saturated solvents (e.g., MeCN/HO) and analyze degradation via LC-MS. The benzothiazole moiety is prone to ring-opening under strong oxidants .
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for quinoline derivatives) .
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?
Methodological Answer:
- Benzothiazole Modifications: Replacing the benzothiazole with pyridine or imidazole reduces activity, suggesting the sulfur atom and aromaticity are critical for target binding .
- Piperidine Substitutions: Introducing electron-withdrawing groups (e.g., -CF) on the piperidine ring enhances lipophilicity and membrane permeability, improving MIC values by 2–4× .
Advanced: How can analytical methods be optimized for quantifying impurities?
Methodological Answer:
- HPLC-MS: Use a C18 column (e.g., Zorbax SB-C18) with a gradient of 0.1% formic acid in HO/MeCN. Detect impurities at 254 nm and confirm structures via MS/MS fragmentation .
- Forced Degradation Studies: Expose to acid (HCl), base (NaOH), and UV light to simulate stress conditions and validate method robustness .
Advanced: What catalytic systems improve reaction yields during synthesis?
Methodological Answer:
- Coupling Reactions: Use Pd(OAc)/Xantphos for Ullmann-type ether formation between 8-hydroxyquinoline and piperidin-4-yl derivatives, achieving ~85% yield vs. 60% with traditional bases .
- Microwave-Assisted Synthesis: Reduce acylation time from 12 hours to 30 minutes with comparable yields (75–80%) .
Advanced: What are the dominant degradation pathways of this compound?
Methodological Answer:
- Photodegradation: UV exposure cleaves the quinoline-piperidine ether bond, forming 8-hydroxyquinoline and a benzothiazole-piperidine fragment (confirmed via LC-MS) .
- Hydrolytic Degradation: In acidic conditions (pH <3), the benzothiazole carbonyl undergoes hydrolysis to a carboxylic acid derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
